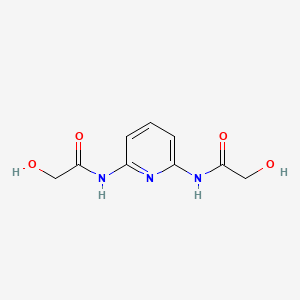![molecular formula C17H14ClN3OS B5703321 4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)
4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone, commonly known as MCI-186, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCI-186 belongs to the family of isothiazolones, which are known for their antioxidant and neuroprotective properties.
作用機序
The exact mechanism of action of MCI-186 is not fully understood. However, it is believed that MCI-186 exerts its neuroprotective effects by scavenging free radicals and reducing oxidative stress. MCI-186 also inhibits the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of the extracellular matrix and contribute to neuronal damage.
Biochemical and Physiological Effects:
MCI-186 has been shown to have several biochemical and physiological effects. It reduces the production of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. MCI-186 also increases the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. Additionally, MCI-186 reduces inflammation and apoptosis, which are processes that contribute to neuronal damage.
実験室実験の利点と制限
One of the advantages of MCI-186 is its neuroprotective and antioxidant properties, which make it a promising candidate for the treatment of neurological disorders. MCI-186 is also relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, one of the limitations of MCI-186 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of MCI-186 is not fully understood, which can make it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on MCI-186. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of MCI-186. Another area of interest is the optimization of the therapeutic potential of MCI-186 by identifying its specific targets and mechanisms of action. Additionally, there is a need for more in-depth studies on the pharmacokinetics and pharmacodynamics of MCI-186 to determine its safety and efficacy in humans. Finally, there is a need for more clinical trials to evaluate the therapeutic potential of MCI-186 in various neurological disorders.
合成法
The synthesis of MCI-186 involves the reaction of 4-methoxybenzaldehyde and 4-(4-chlorophenyl)-5-isothiazolone hydrazine. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as ethanol. The product is then purified using column chromatography to obtain pure MCI-186.
科学的研究の応用
MCI-186 has been extensively studied for its neuroprotective and antioxidant properties. It has been shown to protect neurons from oxidative stress and reduce neuronal damage in various animal models of neurological disorders such as cerebral ischemia, traumatic brain injury, and spinal cord injury. MCI-186 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,2-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-22-15-8-2-12(3-9-15)10-19-21-17-16(11-20-23-17)13-4-6-14(18)7-5-13/h2-11,21H,1H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXVVKPHRXHOA-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=C(C=NS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=C(C=NS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 4-methoxy-, 4-(4-chlorophenyl-5-isothiazolyl)hydrazone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5703239.png)
![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile](/img/structure/B5703246.png)


![N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide](/img/structure/B5703277.png)
![N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5703285.png)



![methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5703303.png)
![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)
